molecular formula C7H6N4O2 B061039 2,1,3-Benzoxadiazole-5-carbohydrazide CAS No. 175203-93-7

2,1,3-Benzoxadiazole-5-carbohydrazide

Cat. No. B061039
M. Wt: 178.15 g/mol
InChI Key: IHHRVMUOPJSRTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,1,3-Benzoxadiazole-5-carbohydrazide and related compounds involves cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides in acetic anhydride, leading to a variety of oxadiazole derivatives. These syntheses are characterized by their efficiency in generating structures with potential bioactivity against cancer cells, as demonstrated by Jin et al. (2006) in their study on the synthesis and bioactivity of related oxadiazole derivatives (Jin et al., 2006).

Molecular Structure Analysis

The molecular structure of 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives has been extensively analyzed through techniques such as elemental analysis, IR, 1H NMR, and 13C NMR, with some compounds also provided with X-ray crystallographic data. These studies highlight the compound's structural features, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions and Properties

Chemical reactions involving 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives lead to a diverse range of products, indicating the compound's versatility. For instance, Maddirala et al. (2004) explored reactions of 3-benzylindole-2-carbohydrazides, leading to new triazinoindoles and oxadiazolylindoles, showcasing the compound's potential in synthesizing heterocyclic compounds (Maddirala et al., 2004).

Physical Properties Analysis

The physical properties of 2,1,3-Benzoxadiazole-5-carbohydrazide derivatives, such as solubility, melting point, and crystal structure, are integral to their application in material science and pharmaceuticals. These properties are determined through detailed experimental analyses and contribute to the understanding of how these compounds interact in different environments.

Chemical Properties Analysis

The chemical properties of 2,1,3-Benzoxadiazole-5-carbohydrazide, including reactivity, stability, and interactions with various reagents, are essential for its application in chemical synthesis and drug design. Research indicates these compounds exhibit significant bioactivity, including antimicrobial and antifungal properties, highlighting their potential in medical and agricultural applications (Karrouchi et al., 2020).

Scientific Research Applications

  • Optoelectronics

    • Summary: 2,1,3-Benzoxadiazole is used in the development of solution-processed small molecules for organic optoelectronics . It’s an electron acceptor unit candidate for modern organic semiconductor synthesis due to its strong electron affinity of oxygen and good coplanarity .
    • Method: The opto-electrical properties of conjugated small molecules of 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in thin films were studied . The energy levels of lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO) were determined by cyclic voltammetry .
    • Results: These small molecules exhibited an absorption maximum at around 347 nm, an optical band gap of 2.74 eV, and strong PL emission located in the red region . The charge carrier mobility was assessed to be 9.64×10^-5 cm^2 V^-1 s^-1 .
  • Fluorophores

    • Summary: 2,1,3-Benzoxadiazole is used in the synthesis and characterization of fluorophores .
    • Method: The study involved the synthesis of fluorophores containing a 2,1,3-benzoxadiazole unit associated with a π-conjugated system (D-π-A-π-D) .
    • Results: These new fluorophores exhibited an absorption maximum at around 419 nm (visible region), and strong solvent-dependent fluorescence emission (Φ FL 0.5) located in the bluish-green region . The Stokes’ shift of these compounds is ca. 3,779 cm^-1, which was attributed to an intramolecular charge transfer (ICT) state .
  • Biological Activities and Clinical Applications

    • Summary: The 2,1,3-benzoxadiazole moiety has various biological activities and clinical applications .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes include antibacterial, antiparasitical, treatment of neuronal disorders, antiviral, and antitumoral effects .
  • Luminescent Liquid Crystals

    • Summary: 2,1,3-Benzoxadiazole is used in the synthesis of luminescent liquid crystals .
    • Method: The study involved the synthesis of luminescent liquid crystals containing a 2,1,3-benzoxadiazole unit .
    • Results: These new luminescent liquid crystals exhibited unique optical properties .
  • Synthesis of Novel Picrate Salts

    • Summary: 2,1,3-Benzoxadiazole is used in the synthesis of novel picrate salts .
    • Method: The study involved the synthesis of picrate salts containing a 2,1,3-benzoxadiazole unit .
    • Results: These new picrate salts exhibited unique chemical properties .
  • Synthesis of 2,1,3-Thiadiazoles

    • Summary: 2,1,3-Benzoxadiazole is used in the synthesis of 2,1,3-thiadiazoles .
    • Method: The study involved the synthesis of 2,1,3-thiadiazoles from 1,2,3-dithiazolium salts .
    • Results: These new 2,1,3-thiadiazoles exhibited unique chemical properties .
  • Synthesis of Novel Picrate Salts

    • Summary: 2,1,3-Benzoxadiazole is used in the synthesis of novel picrate salts .
    • Method: The study involved the synthesis of picrate salts containing a 2,1,3-benzoxadiazole unit .
    • Results: These new picrate salts exhibited unique chemical properties .
  • Inhibition of Detoxification Enzymes

    • Summary: 2,1,3-Benzoxadiazole and its derivatives have been used to inhibit detoxification enzymes and enhance the anticancer activity of drugs .
    • Method: The specific methods of application or experimental procedures were not detailed in the source .
    • Results: The outcomes include enhanced anticancer activity .
  • Resonance Raman Spectra in Twisted Bilayer Graphene

    • Summary: 2,1,3-Benzoxadiazole is used in the study of resonance Raman spectra in twisted bilayer graphene .
    • Method: The study involved the investigation of the resonance Raman spectra in twisted bilayer graphene with different twisting angles .
    • Results: The results showed unique optical properties .

Safety And Hazards

The safety data sheet for 2,1,3-Benzoxadiazole-5-carboxylic acid, a related compound, suggests avoiding dust formation and not letting the product enter drains . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzoxadiazole derivatives, including 2,1,3-Benzoxadiazole-5-carbohydrazide, have potential applications in the field of medicinal chemistry, particularly in the development of new therapeutic options for the treatment of Mycobacterium tuberculosis (Mtb) infection . They also show promise in the field of optoelectronics .

properties

IUPAC Name

2,1,3-benzoxadiazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-9-7(12)4-1-2-5-6(3-4)11-13-10-5/h1-3H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHRVMUOPJSRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370733
Record name 2,1,3-benzoxadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzoxadiazole-5-carbohydrazide

CAS RN

175203-93-7
Record name 2,1,3-Benzoxadiazole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,1,3-benzoxadiazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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